molecular formula C19H19N5OS B5306063 1-pyrimidin-2-yl-4-{[6-(3-thienyl)pyridin-3-yl]carbonyl}-1,4-diazepane

1-pyrimidin-2-yl-4-{[6-(3-thienyl)pyridin-3-yl]carbonyl}-1,4-diazepane

Cat. No. B5306063
M. Wt: 365.5 g/mol
InChI Key: FTFKTUKCFPLWDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-pyrimidin-2-yl-4-{[6-(3-thienyl)pyridin-3-yl]carbonyl}-1,4-diazepane is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been found to have diverse biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-pyrimidin-2-yl-4-{[6-(3-thienyl)pyridin-3-yl]carbonyl}-1,4-diazepane is not fully understood. However, it has been suggested that it works by inhibiting certain enzymes and proteins that are involved in cancer cell growth and inflammation. It has also been suggested that it works by binding to certain receptors in the brain, which may explain its potential use as an antipsychotic.
Biochemical and Physiological Effects:
This compound has been found to have diverse biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to have a positive effect on behavior in animal models, which may be due to its potential use as an antipsychotic.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-pyrimidin-2-yl-4-{[6-(3-thienyl)pyridin-3-yl]carbonyl}-1,4-diazepane in lab experiments is its potential applications in various fields of scientific research. It has been shown to have anticancer, anti-inflammatory, and antipsychotic properties, which makes it a promising compound for further studies. However, one of the limitations of using this compound is its complex synthesis method, which may limit its availability for use in lab experiments.

Future Directions

There are several future directions for the study of 1-pyrimidin-2-yl-4-{[6-(3-thienyl)pyridin-3-yl]carbonyl}-1,4-diazepane. One direction is to further study its potential use as an anticancer agent and to determine its efficacy in different types of cancer. Another direction is to study its potential use as an anti-inflammatory agent and to determine its mechanism of action. Additionally, further studies are needed to determine its potential use as an antipsychotic and to determine its safety and efficacy in humans.

Synthesis Methods

1-pyrimidin-2-yl-4-{[6-(3-thienyl)pyridin-3-yl]carbonyl}-1,4-diazepane can be synthesized using various methods. One such method involves the reaction of 1,4-diazepane-2,5-dione with 6-(3-thienyl)pyridin-3-ylacetic acid followed by the reaction with pyrimidine-2-carboxylic acid. The product obtained is then purified using chromatography to obtain the final product.

Scientific Research Applications

1-pyrimidin-2-yl-4-{[6-(3-thienyl)pyridin-3-yl]carbonyl}-1,4-diazepane has been found to have potential applications in various fields of scientific research. It has been studied for its anticancer properties and has been found to inhibit the growth of cancer cells. It has also been studied for its anti-inflammatory properties and has been found to reduce inflammation in animal models. Additionally, it has been studied for its potential use as an antipsychotic and has been found to have a positive effect on behavior in animal models.

properties

IUPAC Name

(4-pyrimidin-2-yl-1,4-diazepan-1-yl)-(6-thiophen-3-ylpyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5OS/c25-18(15-3-4-17(22-13-15)16-5-12-26-14-16)23-8-2-9-24(11-10-23)19-20-6-1-7-21-19/h1,3-7,12-14H,2,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTFKTUKCFPLWDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C2=CN=C(C=C2)C3=CSC=C3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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